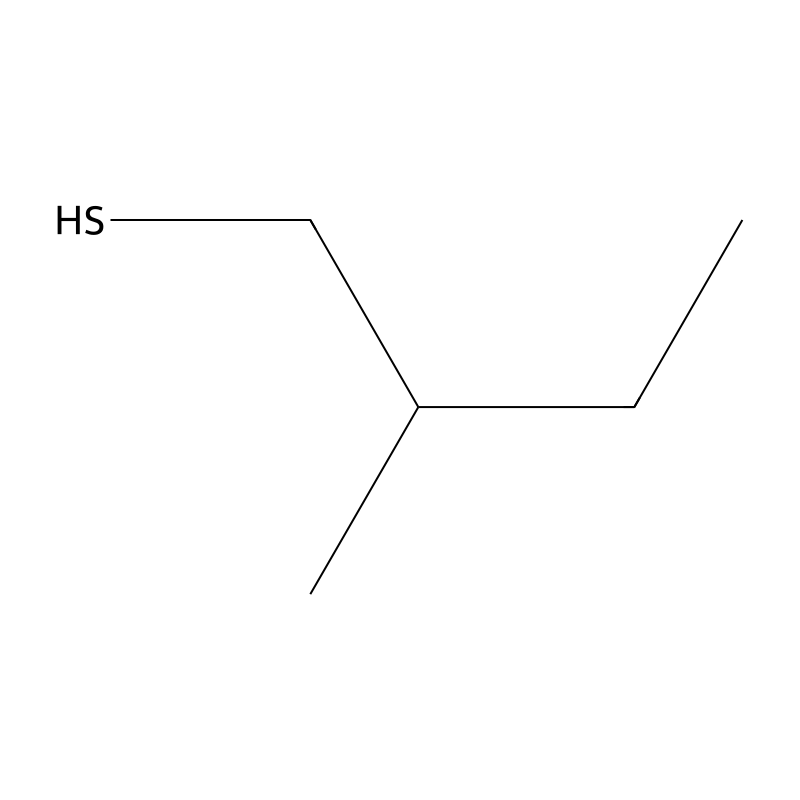2-Methyl-1-butanethiol
CH3(CH2)4SH
C5H12S

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CH3(CH2)4SH
C5H12S
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Potential Anti-inflammatory Properties:
Limited research suggests that 2-Methyl-1-butanethiol might possess anti-inflammatory properties. A study published in "Bioscience, Biotechnology, and Biochemistry" explored the effects of various sulfur-containing compounds on macrophage activation, which plays a crucial role in inflammation. The study found that 2-Methyl-1-butanethiol exhibited some inhibitory effects on macrophage activation, suggesting its potential anti-inflammatory properties. However, further research is needed to confirm these findings and understand the underlying mechanisms [].
Use as a Flavouring Agent:
2-Methyl-1-butanethiol, with its characteristic sulfurous odor, is used in scientific research to investigate human odor perception and flavor preferences. Studies have employed it to understand the olfactory response to specific odorants and its influence on flavor perception [, ].
Applications in Food Science Research:
2-Methyl-1-butanethiol is a volatile compound found in various food products, contributing to their characteristic flavor profiles. Researchers utilize it in food science research to identify and characterize the volatile compounds responsible for the aroma and taste of specific foods. This knowledge aids in understanding flavor perception, food spoilage, and developing new flavoring strategies [].
2-Methyl-1-butanethiol, also known as 1-butanethiol, 2-methyl-, is an organic compound with the molecular formula and a CAS number of 1878-18-8. It is a colorless liquid with a strong, unpleasant odor reminiscent of skunk or garlic. This compound is classified as a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a carbon chain. Its structure consists of a butane backbone with a methyl group attached to the second carbon, which influences its physical and chemical properties significantly .
- Oxidation: Thiols can be oxidized to form disulfides or sulfoxides. For example, 2-Methyl-1-butanethiol can be oxidized using hydrogen peroxide or other oxidizing agents to yield 2-methyl-1-butanedithiol.
- Substitution Reactions: The thiol group can undergo nucleophilic substitution reactions, reacting with alkyl halides to form thioethers.
- Condensation Reactions: It can react with aldehydes or ketones to form thioacetals, which are useful intermediates in organic synthesis .
Several methods exist for synthesizing 2-Methyl-1-butanethiol:
- Alkylation of Thiols: This method involves the reaction of 1-bromobutane with lithium diorganocopper reagents.
- Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride to yield the corresponding thiols.
- Hydrolysis of Thioketones: Thioketones can be hydrolyzed under acidic conditions to produce thiols .
2-Methyl-1-butanethiol has several applications across various industries:
- Flavoring Agent: Its strong odor makes it useful in food flavoring and fragrance formulations.
- Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Research Tool: Due to its distinctive smell, it is often used in olfactory research and studies related to animal behavior .
Interaction studies involving 2-Methyl-1-butanethiol have primarily focused on its sensory effects and potential interactions with biological systems. Research indicates that this compound may influence olfactory receptors in animals, affecting their behavior and ecological interactions. Further studies are needed to explore its interactions at the molecular level and its potential effects on human health .
Several compounds share structural similarities with 2-Methyl-1-butanethiol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Butanethiol | A simpler thiol with a less complex odor. | |
| 3-Methyl-1-butanethiol | Similar structure but different odor profile. | |
| 2-Methyl-2-butanethiol | Exhibits different reactivity due to position of methyl group. |
Uniqueness: The unique positioning of the methyl group in 2-Methyl-1-butanethiol contributes to its distinctive odor profile and reactivity compared to similar compounds, making it particularly interesting for both industrial applications and biological studies .
Physical Description
colourless liquid with disagreeable odou
XLogP3
Boiling Point
Flash Point
Vapor Density
Density
0.842-0.847
Melting Point
GHS Hazard Statements
H225 (10.94%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (89.06%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant
Other CAS
110-66-7
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index






